molecular formula C8H7ClN2O2 B8036035 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B8036035
M. Wt: 198.60 g/mol
InChI Key: WIXBLCZOUYAYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride (CAS 2007919-20-0) is a versatile bicyclic heteroaromatic compound that serves as a valuable building block in medicinal chemistry and drug discovery. This compound features a fused pyrrole and pyridine ring system, a scaffold known as azaindole, which is a privileged structure in the design of biologically active molecules. The presence of the hydrochloride salt enhances the compound's aqueous solubility, facilitating its use in various biological assays. As a key synthetic intermediate, its carboxylic acid functionality allows for further derivatization, enabling the exploration of structure-activity relationships (SAR). The pyrrolopyridine core is recognized for its broad pharmacological potential and is found in compounds investigated for various therapeutic areas. Researchers utilize this scaffold in the development of kinase inhibitors, including JAK and FGFR inhibitors, which are relevant in oncology and immunology . Furthermore, derivatives of related pyrrolopyridine isomers have been explored as inhibitors of targets like glycogen phosphorylase for metabolic diseases and GPR119 for type 2 diabetes . This reagent is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-3-5-1-2-9-4-7(5)10-6;/h1-4,10H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXBLCZOUYAYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanistic Insights

The hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidification protonates the carboxylate, yielding the free acid, which is then neutralized with HCl to form the hydrochloride salt.

Lewis Acid-Mediated Acylation and Hydrolysis

A patent by CN110041328A describes an alternative two-step route for analogous pyrrolopyridine carboxylic acids, adaptable to the target compound.

Step 1: Acylation with Trichloroacetyl Chloride

  • Substrate : 5-Fluoro-1H-pyrrolo[2,3-b]pyridine.

  • Reagents : Trichloroacetyl chloride (3.0 equivalents), AlCl₃ (3.0 equivalents) in dichloromethane.

  • Conditions : 10°C, 3 hours.

  • Outcome : Forms 5-fluoro-3-trichloroacetyl-1H-pyrrolo[2,3-b]pyridine.

Step 2: Alkaline Hydrolysis

  • Reagents : Aqueous NaOH.

  • Conditions : 0–30°C, pH adjustment to precipitate the product.

  • Yield : 67% over two steps.

While this method targets a fluoro-substituted analog, replacing the starting material with 1H-pyrrolo[2,3-c]pyridine could yield the desired carboxylic acid. The absence of column chromatography purification is a notable advantage for industrial scalability.

Comparative Analysis of Synthetic Routes

Method Reagents Solvent Temperature Yield Purification
Alkaline HydrolysisNaOH, acetic acidEthanolReflux71%Filtration, drying
Acylation-HydrolysisAlCl₃, trichloroacetyl chlorideDichloromethane10–30°C67%Filtration, concentration

Key Observations :

  • The alkaline hydrolysis route offers higher yields but requires elevated temperatures.

  • The acylation-hydrolysis method operates under milder conditions, avoiding energy-intensive reflux.

  • Both methods avoid chromatographic purification, favoring practicality in large-scale synthesis.

Property Value
Molecular FormulaC₈H₇ClN₂O₂
Molecular Weight198.61 g/mol
SMILESO=C(C1=CC2=C(N1)C=NC=C2)O.[H]Cl
Precautionary CodesP280 (wear protective gear), P305 (if in eyes)

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s structure.

    Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s chemical behavior.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride serves as a valuable scaffold for drug design due to its biological activity. Its molecular formula C8H9ClN2OC_8H_9ClN_2O and molecular weight of approximately 200.62 g/mol contribute to its utility in formulating new therapeutic agents.

Key Applications:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit various cancer cell lines. For instance, studies have shown that certain pyrrolo-pyridine derivatives exhibit cytotoxic effects against breast and ovarian cancer cells, suggesting their potential use in cancer therapy .
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Neurological Applications : Compounds related to this structure have been investigated for their efficacy in treating neurological disorders, including their potential to enhance insulin sensitivity .

Mechanistic Studies

The interaction of this compound with biological targets is an area of active research. Studies focus on its binding affinities and mechanisms of action.

Notable Findings:

  • Kinase Inhibition : The compound has been identified as a potent inhibitor of various kinases, including SGK-1 and FGFRs (Fibroblast Growth Factor Receptors), which are implicated in tumor growth and progression .
  • Insulin Sensitivity : Certain derivatives have shown increased insulin sensitivity in adipocytes, indicating potential applications in metabolic disorders such as diabetes .

Several case studies illustrate the applications of this compound in drug development:

Case Study 1: Anticancer Research

A study explored the cytotoxic effects of pyrrolo-pyridine derivatives on ovarian cancer cells. The results indicated significant inhibition of cell proliferation with IC50 values demonstrating potency against cancer cell lines .

Case Study 2: Neurological Disorders

Research investigated the insulin-sensitizing effects of pyrrolo-pyridine derivatives on mouse adipocytes. The findings revealed that specific substituents significantly influenced the activity profile, showcasing the compound's potential in metabolic disease management .

Mechanism of Action

The mechanism by which 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to proteins such as bovine serum albumin, forming protein-ligand complexes through electrostatic interactions . This binding can alter the protein’s structure and function, leading to various biological effects. Additionally, the compound’s antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase, disrupting bacterial replication and growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Substituent Variations

Derivatives of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid with substituents at the 5-position exhibit distinct physicochemical and pharmacological properties:

Compound Name Substituent Yield (%) Molecular Weight (g/mol) Key Properties
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) None 95 162.15 High solubility, foundational scaffold
5-Chloro derivative (10b) Cl 71 196.60 Enhanced lipophilicity (LogP↑)
5-Methoxy derivative (10c) OCH₃ 80 178.15 Improved metabolic stability
  • However, its lower synthetic yield (71%) reflects increased steric hindrance during hydrolysis .
  • 5-Methoxy derivative (10c) : The OCH₃ group improves metabolic stability by resisting oxidative degradation, though it may reduce aqueous solubility compared to the parent compound .

Positional Isomer: 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic Acid

The positional isomer with fused rings at the [3,2-b] positions (CAS 17288-35-6) differs in ring topology, leading to altered physicochemical and biological profiles:

Property 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic Acid
Molecular Weight 162.15 162.15
LogP (predicted) ~1.2 0.99
Synthetic Route Ethyl ester hydrolysis Pd-catalyzed cyclization
Solubility (Water) Moderate (improved as hydrochloride) Low (free acid)
Bioactivity Kinase inhibition Reported CYP enzyme inhibition
  • Synthetic Accessibility : The [3,2-b] isomer requires Pd-catalyzed steps, increasing cost and complexity compared to the straightforward hydrolysis used for the [2,3-c] analog .
  • LogP Differences : The [2,3-c] isomer’s slightly higher LogP suggests better membrane permeability, critical for CNS-targeting drugs.

Ester Derivatives: Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylate

The ethyl ester precursor (CAS 24334-19-8) serves as a key intermediate. Comparisons with the free acid and hydrochloride salt include:

Property Ethyl Ester Free Acid (10a) Hydrochloride Salt
Molecular Weight 190.20 162.15 198.61
Solubility Low (organic solvents) Moderate (aqueous) High (aqueous)
Synthetic Utility Stable intermediate Requires hydrolysis Directly used in formulations
  • The ester’s lipophilicity (LogP ~2.1) makes it suitable for prodrug strategies, whereas the hydrochloride salt’s solubility is optimal for injectable formulations .

Commercial and Industrial Considerations

  • Cost : The [2,3-c] derivatives are more cost-effective due to scalable synthesis routes (e.g., 95% yield for 10a vs. 71% for 10b) .

Biological Activity

1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C8H9ClN2O2
  • Molecular Weight : 200.62 g/mol
  • Structure : The compound features a pyrrolo-pyridine core with a carboxylic acid group, which is crucial for its biological activity. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Anticancer Properties

Research indicates that derivatives of 1H-pyrrolo[2,3-c]pyridine can act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance:

  • FGFR Inhibition : A study reported that certain derivatives exhibited IC50 values against FGFR1, FGFR2, and FGFR3 in the nanomolar range (e.g., 7 nM for FGFR1) and demonstrated significant antiproliferative effects on breast cancer cell lines (4T1 cells) by inducing apoptosis and inhibiting migration and invasion .
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Effect on 4T1 Cells
4h7925Induces apoptosis
Compound 11900N/AN/AModerate activity

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications. Preliminary studies suggest that it may inhibit COX-2 activity, a key enzyme in the inflammatory response:

  • COX-2 Inhibition : Compounds related to this class have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating potential for therapeutic use in inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • FGFR Signaling Pathway : Abnormal activation of FGFRs is linked to tumor progression; thus, inhibition of these receptors can halt cancer cell proliferation.
  • STAT3 Pathway : Some derivatives have been reported to inhibit STAT3 activation, which is involved in various oncogenic processes. This suggests potential utility in treating cancers associated with STAT3 signaling .

Case Studies

Several studies have explored the efficacy of this compound in various models:

  • Breast Cancer Model : A study highlighted the ability of a derivative to significantly reduce the proliferation and invasiveness of breast cancer cells while enhancing apoptosis through modulation of MMP9 and TIMP2 expression levels .
  • Inflammation Models : In vivo studies demonstrated that related compounds effectively reduced inflammation in carrageenan-induced paw edema models, showcasing their potential as anti-inflammatory agents .

Q & A

Basic: What are the critical steps in synthesizing 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid hydrochloride with high yield and purity?

Methodological Answer:

  • Key Reactions : Utilize Suzuki-Miyaura coupling for introducing substituents to the pyrrolopyridine core, leveraging boronic acid intermediates (e.g., {1H-pyrrolo[2,3-c]pyridin-4-yl}boronic acid) .
  • Optimization : Adjust pH during cyclization to avoid side reactions (e.g., dimerization) and employ palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .
  • Purification : Recrystallize from ethanol/water mixtures to isolate the hydrochloride salt, monitoring purity via HPLC (≥95% purity threshold) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Structural Elucidation :
    • X-ray Diffraction (XRD) : Resolve crystal lattice parameters (e.g., monoclinic system, β = 94.3°) for absolute configuration verification .
    • NMR Spectroscopy : Analyze ¹H/¹³C NMR shifts (e.g., aromatic protons at δ 7.8–8.2 ppm) to confirm regiochemistry .
  • Purity Analysis :
    • HPLC : Use C18 columns with UV detection (λ = 254 nm) and compare retention times against certified reference standards .
    • LC-MS : Detect trace impurities (e.g., dehalogenated byproducts) with mass accuracy < 0.01 Da .

Advanced: How can researchers resolve discrepancies in reported spectral data or molecular descriptors?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR/XRD data with computational predictions (DFT calculations) and literature analogs (e.g., pyrido[2,3-b]pyrazin-3(4H)-one derivatives) .
  • Database Mining : Cross-reference CAS Registry entries (e.g., 136818-50-3 for the free acid) and spectral libraries (e.g., SDBS) to identify systematic errors .
  • Collaborative Verification : Share raw data (e.g., .cif files for XRD) with independent labs to confirm reproducibility .

Advanced: What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Methodological Answer:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance binding affinity to kinase targets .
  • Bioisosteric Replacement : Substitute the carboxylic acid with tetrazoles or sulfonamides to improve metabolic stability .
  • Computational Screening : Perform molecular docking (e.g., AutoDock Vina) against ATP-binding pockets (e.g., EGFR kinase) to prioritize synthetic targets .

Basic: How should researchers assess solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility Profiling : Prepare stock solutions in DMSO (10 mM) and dilute into aqueous buffers (PBS, pH 7.4) while monitoring precipitation via dynamic light scattering .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify hydrolytic products (e.g., free carboxylic acid) via LC-MS .

Advanced: What experimental approaches evaluate its potential as a kinase inhibitor?

Methodological Answer:

  • Enzymatic Assays : Measure IC₅₀ values using recombinant kinases (e.g., JAK2 or Aurora A) with ADP-Glo™ detection .
  • Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., HCT-116) with Western blotting to confirm target modulation (e.g., phospho-STAT3 inhibition) .
  • In Vivo PK/PD : Administer intravenously (5 mg/kg) to murine models and quantify plasma half-life (t₁/₂) via LC-MS/MS .

Basic: How to troubleshoot low yields in coupling reactions during synthesis?

Methodological Answer:

  • Catalyst Screening : Test alternative catalysts (e.g., PdCl₂(dppf)) or ligands (XPhos) to improve cross-coupling efficiency .
  • Reaction Monitoring : Use TLC (silica gel, EtOAc/hexanes) to identify incomplete conversions and optimize reaction times .
  • Byproduct Analysis : Characterize side products (e.g., homocoupling) via GC-MS and adjust stoichiometry (1:1.2 molar ratio for boronic acid) .

Advanced: How can computational methods predict metabolic liabilities of this compound?

Methodological Answer:

  • Metabolite Prediction : Use software (e.g., Schrödinger’s ADMET Predictor) to identify likely Phase I oxidation sites (e.g., pyrrolidine ring) .
  • CYP450 Inhibition Assays : Incubate with human liver microsomes and quantify NADPH depletion to assess isoform-specific interactions (e.g., CYP3A4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.